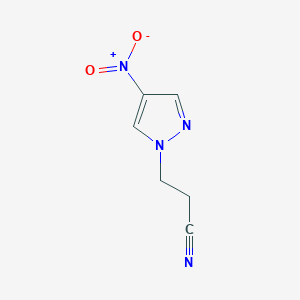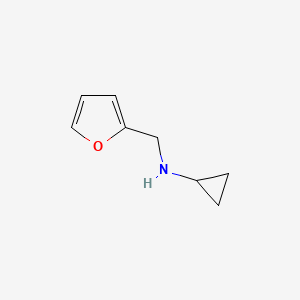
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" is not directly studied in the provided papers. However, the papers do discuss various pyrazole derivatives with nitro substituents, which are relevant to the understanding of similar compounds. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their applications in the development of high-energy density materials due to their energetic performance .
Synthesis Analysis
The synthesis of nitro-substituted pyrazoles involves nitration reactions, as seen in the preparation of 3,4,5-trinitro-1H-pyrazole (1) through the nitration of 3,5-dinitropyrazole using a mixture of sulfuric and nitric acids . Similarly, the synthesis of 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles was achieved by destructive nitration of 1-acetonylpyrazoles . These methods indicate that the synthesis of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" would likely involve a nitration step, possibly on a suitable pyrazole precursor.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their energetic properties. Single-crystal X-ray diffraction studies have been used to determine the crystal structures, revealing high densities and specific arrangements of substituents that contribute to their stability and performance . Although the exact structure of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" is not provided, it can be inferred that its nitro and nitrile substituents would significantly influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of nitro-substituted pyrazoles is characterized by nucleophilic substitution reactions. For instance, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, leading to the substitution of the nitro group at specific positions on the pyrazole ring . This suggests that "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" could also undergo similar nucleophilic substitution reactions, potentially at the nitro group position.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted pyrazoles are influenced by their molecular structure. These compounds exhibit high crystal densities and good thermal stability, which are desirable traits for energetic materials . The presence of nitro groups contributes to positive heats of formation and promising detonation properties, comparable to well-known explosives like RDX and HMX . The physical properties of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" would likely be similar, with high density and energy content due to the nitro and nitrile groups.
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
-
Scientific Field: Microbial Agents Design
-
Scientific Field: Energetic Materials Design
- The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
- In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1- (1 H -tetrazol-5-yl)-1 H -pyrazol-5-amine (HANTP) are prepared and characterized by 1 H/ 13 C NMR, IR spectroscopy, and elemental analysis .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYTRKUYWYTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)







![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
